2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Introduction of the benzoyl group: This step involves the Friedel-Crafts acylation of the quinoline core with benzoyl chloride.
Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl iodide.
Formation of the acetamide linkage: This involves the reaction of the quinoline derivative with 4-fluoroaniline and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of organic semiconductors.
Biology and Medicine
Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties.
Anticancer Agents: Some derivatives have shown potential as anticancer agents due to their ability to inhibit specific enzymes.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
Pharmaceuticals: These compounds are used in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism of action of 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline N-oxide: A derivative used in various chemical reactions.
4-Aminoquinoline: A precursor to many antimalarial drugs.
Uniqueness
2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
2-(3-benzoyl-6-ethyl-4-oxoquinolin-1-yl)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O3/c1-2-17-8-13-23-21(14-17)26(32)22(25(31)18-6-4-3-5-7-18)15-29(23)16-24(30)28-20-11-9-19(27)10-12-20/h3-15H,2,16H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLJIUWJCYTGGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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